1-Isobutyl-3-methyl-1H-pyrazole-4-sulfonyl chloride
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Overview
Description
1-Isobutyl-3-methyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound with the molecular formula C8H13ClN2O2S. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.
Preparation Methods
The synthesis of 1-Isobutyl-3-methyl-1H-pyrazole-4-sulfonyl chloride typically involves a multi-step process. One common method starts with the synthesis of 1-Isobutyl-3-methyl-1H-pyrazole. This intermediate is then reacted with sulfonyl chloride to produce the final compound . The reaction conditions often involve the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields .
Chemical Reactions Analysis
1-Isobutyl-3-methyl-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less common, the pyrazole ring can undergo such transformations under appropriate conditions.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common reagents used in these reactions include bases like triethylamine, nucleophiles such as amines, and oxidizing or reducing agents depending on the desired transformation .
Scientific Research Applications
1-Isobutyl-3-methyl-1H-pyrazole-4-sulfonyl chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Isobutyl-3-methyl-1H-pyrazole-4-sulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other molecules. This reactivity makes it useful in modifying biological molecules and studying their functions .
Comparison with Similar Compounds
1-Isobutyl-3-methyl-1H-pyrazole-4-sulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:
1-Methyl-1H-pyrazole-4-sulfonyl chloride: Similar structure but with a methyl group instead of an isobutyl group.
3-Methyl-1H-pyrazole-4-carbaldehyde: Contains an aldehyde group instead of a sulfonyl chloride group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in different fields .
Properties
IUPAC Name |
3-methyl-1-(2-methylpropyl)pyrazole-4-sulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN2O2S/c1-6(2)4-11-5-8(7(3)10-11)14(9,12)13/h5-6H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSNOCSNKESSTGM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)Cl)CC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80598879 |
Source
|
Record name | 3-Methyl-1-(2-methylpropyl)-1H-pyrazole-4-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80598879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1006453-74-2 |
Source
|
Record name | 3-Methyl-1-(2-methylpropyl)-1H-pyrazole-4-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80598879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-1-(2-methylpropyl)-1H-pyrazole-4-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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